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Compound of Interest

Compound Name: Potassium tetracyanoplatinate

Cat. No.: B1594014 Get Quote

Potassium tetracyanoplatinate(II), with the chemical formula K₂Pt(CN)₄, is a cornerstone

compound in the field of coordination chemistry and materials science.[1] While its primary

structure is that of a simple salt, its true significance lies in the properties of its complex anion,

[Pt(CN)₄]²⁻. This square planar moiety is the fundamental building block for a class of materials

known as one-dimensional conductors, or "molecular wires," which exhibit highly anisotropic

electrical properties.[2][3] This guide offers a detailed exploration of the core physical and

chemical characteristics of K₂Pt(CN)₄, providing researchers, scientists, and drug development

professionals with a consolidated technical resource. We will delve into its molecular structure,

physicochemical properties, reactivity, and the experimental protocols essential for its

characterization, grounding the discussion in its applications in catalysis, electrochemistry, and

advanced materials.[1][4]

Part 1: Molecular and Crystal Structure
The fundamental properties of K₂Pt(CN)₄ are dictated by the electronic configuration and

geometry of the tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻.

The [Pt(CN)₄]²⁻ Anion: A Square Planar Unit
The central platinum(II) ion possesses a d⁸ electron configuration, which strongly favors a

square planar coordination geometry. This arrangement minimizes ligand-ligand repulsion and

maximizes the crystal field stabilization energy. The platinum atom is covalently bonded to the

carbon atoms of four cyanide ligands.
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Caption: Structure of the [Pt(CN)₄]²⁻ anion.

Solid-State Structure and Stacking Phenomena
In its pure form, K₂Pt(CN)₄ exists as a crystalline solid where K⁺ cations are ionically bonded to

the [Pt(CN)₄]²⁻ anions.[5] The material typically crystallizes as a trihydrate, K₂Pt(CN)₄·3H₂O.[6]

[7] In the solid state, the planar [Pt(CN)₄]²⁻ units stack on top of one another. However, the Pt-

Pt distance is relatively large, precluding significant metal-metal interactions.

The most compelling structural feature arises upon partial oxidation. For instance, in the

formation of Krogmann's salt, K₂Pt(CN)₄Br₀.₃·3H₂O, the Pt-Pt distance dramatically shortens to

approximately 2.88 Å, which is only slightly longer than in platinum metal itself.[2] This close

proximity results from the overlap of the d_z² orbitals along the platinum chain, creating a

pathway for electron delocalization and leading to its characteristic one-dimensional electrical

conductivity.[2][3] This structural transformation is the basis for its use in nanotechnology and

advanced electronic materials.[2]

Part 2: Physical Properties
The physical properties of K₂Pt(CN)₄ are summarized below, reflecting its nature as an

inorganic salt containing a stable coordination complex.

Quantitative Data Summary
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Property Value Source(s)

Molecular Formula K₂Pt(CN)₄ [8][9]

Molecular Weight 377.34 g/mol (anhydrous) [4][9][10]

Appearance
White to off-white crystalline

powder
[4][8][11]

Form
Solid, often as a hydrate

(K₂Pt(CN)₄·xH₂O)
[9][12]

Solubility in Water
Soluble; increases with

temperature
[4][11]

11.6 g / 100 g H₂O at 0°C [11]

33.9 g / 100 g H₂O at 20°C [11]

194 g / 100 g H₂O at 90°C [11]

Thermal Stability
The salt form is stable up to

100°C
[8]

Spectroscopic Profile
Vibrational spectroscopy is a powerful tool for characterizing the [Pt(CN)₄]²⁻ moiety. The

cyanide ligand (C≡N) has a strong, characteristic stretching frequency that is sensitive to its

coordination environment.

Infrared and Raman Spectroscopy: Studies of K₂Pt(CN)₄·3H₂O show a single cyanide

absorption band.[7] In partially oxidized derivatives like KCP(Br), multiple IR and Raman

active fundamentals are observed due to the altered crystal symmetry and interactions

between the stacked anions.[6][7] The spectra are primarily defined by the vibrations of the

Pt(CN)₄²⁻ anions and the water molecules of hydration.[7]

Solid-State NMR: High-resolution solid-state ¹³C MAS NMR spectroscopy on polycrystalline

K₂Pt(CN)₄·3H₂O has revealed the presence of two distinct carbon nuclei environments within

the crystal lattice, a subtlety not observable in solution NMR.[13] This highlights the

sensitivity of NMR to the local crystalline environment and interactions within the solid state.
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Part 3: Chemical Properties and Reactivity
K₂Pt(CN)₄ is valued for its stability and its role as a precursor in synthesizing more complex

materials.[1][4]

Stability and General Reactivity
The tetracyanoplatinate(II) complex is thermodynamically stable due to the strong sigma-

donating and pi-accepting character of the cyanide ligands. It is stable in aqueous solutions

and can be handled under normal laboratory conditions.[1] While the complex is robust, the

cyanide ligands can be displaced by other ligands under specific conditions, though this is less

facile than with analogous halide complexes like [PtCl₄]²⁻.

Synthesis of One-Dimensional Conductors
The most significant chemical application of K₂Pt(CN)₄ is its use as a starting material for

partially oxidized, chain-like structures. The synthesis of Krogmann's salt is a classic example.

K₂[Pt(CN)₄]
(Pt²⁺ complex)

Aqueous Solution
(5:1 molar ratio)

K₂[Pt(CN)₄Br₂]
(Pt⁴⁺ complex)

Controlled
Evaporation

Partial Oxidation

K₂[Pt(CN)₄]Br₀.₃·xH₂O
(Krogmann's Salt)

(Mixed-valence Pt²⁺/Pt⁴⁺)
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Caption: Synthesis of Krogmann's Salt from K₂Pt(CN)₄.

This reaction involves mixing aqueous solutions of the Pt(II) complex (K₂Pt(CN)₄) and a Pt(IV)

complex (K₂[Pt(CN)₄Br₂]) and allowing the solvent to evaporate slowly.[2] This process

facilitates a comproportionation reaction, resulting in a non-stoichiometric, mixed-valence

material with the characteristic stacked structure.[2]

Part 4: Experimental Characterization Protocols
Accurate characterization of K₂Pt(CN)₄ requires specific analytical techniques. The following

protocols are foundational for confirming the identity and purity of the compound.

Protocol: Vibrational Spectroscopy (FTIR/Raman)
Objective: To identify the characteristic vibrational modes of the [Pt(CN)₄]²⁻ anion, primarily the

C≡N stretching frequency, and to assess sample purity and hydration state.

Methodology (FTIR using KBr Pellet):

Sample Preparation:

Causality: Using a dry, IR-transparent matrix like potassium bromide (KBr) is essential to

avoid spectral interference from the sample holder. The sample must be anhydrous to

prevent damaging the alkali halide optics and obscuring spectral regions.

Gently grind ~1-2 mg of K₂Pt(CN)₄ with ~100-200 mg of dry, spectroscopic-grade KBr in

an agate mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation:

Transfer the powder to a pellet press die.

Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a

transparent or translucent pellet.

Causality: The high pressure fuses the KBr into a glass-like disc, trapping the analyte. A

transparent pellet minimizes light scattering, ensuring a high-quality spectrum.
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Data Acquisition:

Place the KBr pellet in the spectrometer's sample holder.

Acquire a background spectrum of the empty sample chamber.

Acquire the sample spectrum, typically by co-adding 16 to 64 scans in the mid-IR range

(4000-400 cm⁻¹) at a resolution of 4 cm⁻¹.

Data Analysis:

Ratio the sample spectrum against the background to obtain the final absorbance or

transmittance spectrum.

Identify the strong, sharp absorption band corresponding to the C≡N stretch, expected

around 2100-2150 cm⁻¹.

Identify broad absorptions around 3400 cm⁻¹ and a sharper band around 1630 cm⁻¹,

which are indicative of water of hydration (O-H stretch and H-O-H bend, respectively).

Protocol: Single Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the precise three-dimensional atomic arrangement, including bond

lengths, bond angles, and the crystal packing of the [Pt(CN)₄]²⁻ anions and K⁺ cations.

Methodology Overview:

Crystal Selection & Mounting:

Causality: A high-quality, single crystal without significant defects is paramount for

obtaining sharp diffraction spots and an accurate structure solution.

Under a microscope, select a suitable single crystal (typically <0.5 mm in all dimensions).

Mount the crystal on a goniometer head using a cryo-loop and a small amount of cryo-

protectant oil.

Data Collection:
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Mount the goniometer on the diffractometer.

Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream.

Causality: Low temperature minimizes thermal vibrations of the atoms, resulting in higher

quality diffraction data at higher angles.

Perform an initial unit cell determination.

Execute a full data collection strategy, rotating the crystal through a series of angles while

exposing it to a monochromatic X-ray beam.

Structure Solution and Refinement:

Process the raw diffraction data to integrate the intensities of the reflections and apply

corrections (e.g., for Lorentz factor, polarization, and absorption).

Use direct methods or Patterson methods to solve the phase problem and obtain an initial

electron density map.

Build an atomic model into the electron density map.

Refine the model using least-squares methods against the experimental data to optimize

atomic positions, and thermal parameters.

Causality: Refinement is an iterative process that minimizes the difference between the

observed diffraction pattern and the one calculated from the atomic model, ensuring the

final structure is the best possible fit to the experimental data.

Part 5: Applications in Research and Development
The unique properties of K₂Pt(CN)₄ and its derivatives make it a valuable compound for various

advanced applications.

Materials Science: It is a key precursor for one-dimensional conductors, which are studied

for their potential in nanoscale electronics and sensors.[1][2]
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Catalysis: Like many platinum compounds, it can be used in or as a precursor for catalysts in

organic synthesis, enhancing reaction rates and selectivity.[1][4]

Biomedical Research: There is ongoing research into its potential use in biomedical

applications, such as in novel drug delivery systems, leveraging the unique properties of

platinum complexes.[1][4]

Analytical Chemistry: Its ability to form stable complexes makes it useful in analytical

techniques for the detection and quantification of certain metal ions.[1]
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[https://www.benchchem.com/product/b1594014#physical-and-chemical-properties-of-k2pt-
cn-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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